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molecular formula C6H4N2 B195900 4-Cyanopyridine CAS No. 100-48-1

4-Cyanopyridine

Cat. No. B195900
M. Wt: 104.11 g/mol
InChI Key: GPHQHTOMRSGBNZ-UHFFFAOYSA-N
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Patent
US04954632

Procedure details

It has been reported by Fife et al , Heterocycles 22:1121-4(1984) that 3-methyl-1-methoxypyridinium methylsulfate reacted with cyanide ion to give 3-methyl-2-cyanopyridine and "high percentages" of the 4-cyanopyridine isomer. In Table 1 on page 1122, Fife et al. reported that the 4 cyano compound was obtained in 69% yield and 3-methyl2-cyanopyridine was obtained in 24% yield.
[Compound]
Name
Heterocycles
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-methyl-1-methoxypyridinium methylsulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
COS([O-])(=O)=O.[CH3:7][C:8]1[CH:9]=[N+:10](OC)[CH:11]=[CH:12][CH:13]=1.[C-:16]#[N:17]>>[CH3:7][C:8]1[C:9]([C:16]#[N:17])=[N:10][CH:11]=[CH:12][CH:13]=1.[C:16]([C:13]1[CH:8]=[CH:9][N:10]=[CH:11][CH:12]=1)#[N:17] |f:0.1|

Inputs

Step One
Name
Heterocycles
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
3-methyl-1-methoxypyridinium methylsulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
COS(=O)(=O)[O-].CC=1C=[N+](C=CC1)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1C(=NC=CC1)C#N
Name
Type
product
Smiles
C(#N)C1=CC=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04954632

Procedure details

It has been reported by Fife et al , Heterocycles 22:1121-4(1984) that 3-methyl-1-methoxypyridinium methylsulfate reacted with cyanide ion to give 3-methyl-2-cyanopyridine and "high percentages" of the 4-cyanopyridine isomer. In Table 1 on page 1122, Fife et al. reported that the 4 cyano compound was obtained in 69% yield and 3-methyl2-cyanopyridine was obtained in 24% yield.
[Compound]
Name
Heterocycles
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-methyl-1-methoxypyridinium methylsulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
COS([O-])(=O)=O.[CH3:7][C:8]1[CH:9]=[N+:10](OC)[CH:11]=[CH:12][CH:13]=1.[C-:16]#[N:17]>>[CH3:7][C:8]1[C:9]([C:16]#[N:17])=[N:10][CH:11]=[CH:12][CH:13]=1.[C:16]([C:13]1[CH:8]=[CH:9][N:10]=[CH:11][CH:12]=1)#[N:17] |f:0.1|

Inputs

Step One
Name
Heterocycles
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
3-methyl-1-methoxypyridinium methylsulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
COS(=O)(=O)[O-].CC=1C=[N+](C=CC1)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1C(=NC=CC1)C#N
Name
Type
product
Smiles
C(#N)C1=CC=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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